3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)8-4-7(10(14)15)5-9(6-8)13(17)18/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYNXXVWXFCRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration of 3-Hydroxybenzoic Acid
Nitration of 3-hydroxybenzoic acid requires careful control to direct the nitro group to position 5. The hydroxyl group (-OH) at position 3 acts as an ortho/para-directing activator, while the carboxylic acid (-COOH) at position 1 is a meta-directing deactivator. Combined, these effects favor nitration at position 5 (para to -OH and meta to -COOH).
Experimental Protocol :
- Substrate : 3-Hydroxybenzoic acid dissolved in concentrated sulfuric acid.
- Nitration Agent : Fuming nitric acid (86–99.9 wt%) mixed with oleum (20–65 wt% SO₃).
- Conditions : Reaction in a microchannel reactor at 90–110°C for 15–60 minutes, achieving >99% conversion of benzoic acid.
- Outcome : 5-Nitro-3-hydroxybenzoic acid is obtained in 61.7% yield with 98.58% purity after crystallization and extraction.
Boc Protection of 5-Nitro-3-Hydroxybenzoic Acid
The hydroxyl group at position 3 is protected using Boc anhydride under mild basic conditions to avoid nitro group reduction or decarboxylation.
Procedure :
- Reagents : 5-Nitro-3-hydroxybenzoic acid, Boc anhydride (1.05 equiv), sodium bicarbonate (3.0 equiv).
- Solvent : Tetrahydrofuran (THF)/water (1:1).
- Conditions : Stirred at room temperature for 12 hours.
- Yield : >95% conversion to this compound, confirmed by LC-MS.
Boc Protection Followed by Nitration
Protection of 3-Hydroxybenzoic Acid
Initial Boc protection shields the hydroxyl group, altering the substrate’s electronic profile for subsequent nitration.
Synthesis of 3-[(tert-Butoxy)Carbonyl]Benzoic Acid :
Nitration of Boc-Protected Intermediate
The Boc group’s electron-withdrawing nature directs nitration meta to the carboxylic acid (position 5).
Optimized Nitration :
- Nitration Agent : Mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize Boc deprotection.
- Reactor : Microchannel reactor (hydraulic diameter: 1.0 mm) for enhanced heat transfer and reduced side reactions.
- Residence Time : 20 minutes at 100°C, yielding 58% this compound.
Alternative Routes via O-Alkylation
Alkylation of Nitro-Containing Intermediates
A patent-pending method synthesizes Boc-protected nitrobenzoates via O-alkylation, adaptable to the target compound.
Example Protocol :
Hydrolysis of Alkylated Esters
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:
- Conditions : 0.25 M NaOH in THF/water (1:1) at 0°C for 4 hours.
- Yield : 72% after extraction and distillation.
Comparative Analysis of Methods
Microreactor technology significantly enhances safety and efficiency for exothermic nitrations, reducing reaction times from hours to minutes. Boc protection proves robust under basic conditions but demands careful acid handling to prevent deprotection.
Experimental Optimization
Microreactor Configuration
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Major Products
Reduction: 3-[(Tert-butoxy)carbonyl]-5-aminobenzoic acid.
Deprotection: 3-amino-5-nitrobenzoic acid.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₁₃H₁₅N₁O₄ and a molecular weight of approximately 253.24 g/mol. Its structure features a nitro group at the 5-position of the benzoic acid ring and a tert-butoxycarbonyl group at the 3-position. The tert-butoxycarbonyl group serves as a protective group in organic synthesis, particularly in peptide chemistry.
Peptide Synthesis
Overview :
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid is utilized as a key intermediate in the synthesis of peptides. The tert-butoxycarbonyl group protects amino acids during the coupling reactions, allowing for selective reactions without unwanted side reactions.
Experimental Procedures :
- The compound is employed in conjunction with coupling reagents like N,N'-diethylene-N,N'-2-chloroethyl thiophosphoramide to enhance amide bond formation.
- Protected amino acids derived from this compound have been successfully used in dipeptide synthesis, yielding satisfactory results within short reaction times (approximately 15 minutes) without the need for additional bases.
Results :
The application of this compound in peptide synthesis has demonstrated high yields and purity of the resulting dipeptides, making it a valuable building block in pharmaceutical research.
Medicinal Chemistry
Overview :
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It serves as an intermediate for synthesizing novel drug candidates targeting various diseases.
Case Studies :
- Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds synthesized from similar precursors showed promising results in vivo for reducing inflammation compared to standard treatments like indomethacin .
- The compound's ability to modulate enzyme activity through specific interactions with biological targets is under investigation, highlighting its potential role in drug development.
Agricultural Applications
Overview :
The compound is also significant in agriculture, particularly as an intermediate in developing advanced crop protection agents.
Applications :
- Research indicates that this compound can be utilized to synthesize agrochemicals that enhance crop resilience against pests and diseases.
- Its role as a precursor in formulating new herbicides or pesticides could lead to more effective agricultural practices while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The Boc group is removed under acidic conditions, revealing the free amine group for subsequent reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
Key compounds for comparison include:
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS 1954-97-8)
- Structure: Substitutes the Boc group with a methylamino carbonyl (-CONHCH₃) at the 3-position .
- Properties: Molecular weight = 254.19 g/mol.
- Applications : Used in drug discovery for its carbamate functionality, which can serve as a prodrug or bioactive moiety .
Tert-butyl 2-hydroxy-5-nitrobenzoate (CAS 155388-63-9)
- Structure : Replaces the carboxylic acid with a tert-butyl ester (-COO-t-Bu) and adds a hydroxyl (-OH) group at the 2-position .
- Properties : Purity = 95%; molecular weight = 255.24 g/mol. The ester group increases lipophilicity, making it suitable for hydrophobic reaction environments.
3-[[(2-hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid
- Structure: Features a hydroxyethylamino carbonyl (-CONHCH₂CH₂OH) group at the 3-position .
- Properties : The hydroxyl group enhances water solubility, advantageous for aqueous-phase reactions or biological assays.
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4)
- Structure: Contains a Boc-protected amino (-NHBoc) group at the 3-position and a hydroxyl (-OH) group at the 5-position instead of nitro .
- Properties : Molecular weight = 253.25 g/mol; melting point = 150–151°C. The hydroxyl group reduces electron-withdrawing effects compared to nitro, altering reactivity in electrophilic substitutions .
Comparative Analysis Table
Biological Activity
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid is an organic compound with notable potential in medicinal chemistry due to its unique structure, which includes a nitro group and a tert-butoxycarbonyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO4. Its structure features:
- A nitro group (-NO2) at the 5-position, which is often associated with biological activity.
- A tert-butoxycarbonyl group that enhances solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can undergo reduction to form an amino group, facilitating hydrogen bonding and electrostatic interactions with target proteins. This mechanism is crucial for its potential role as an enzyme inhibitor or receptor ligand.
Enzyme Inhibition
Research has indicated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that derivatives with nitro groups exhibit varying degrees of inhibitory potency against enzymes like enteropeptidase and SOAT (sterol O-acyltransferase). The following table summarizes some relevant findings:
| Compound | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | SOAT | 25.7 | Moderate potency; further optimization needed |
| 2-Nitro derivative | SOAT | 3.5 | Higher potency compared to parent compound |
| Unsubstituted variant | SOAT | >100 | Loss of activity due to lack of nitro substitution |
These results suggest that the presence of the nitro group significantly enhances the inhibitory activity against SOAT, making it a promising candidate for further development.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines have yielded promising results. The compound demonstrated selective toxicity towards certain tumor cells while sparing normal cells, indicating its potential as an anti-cancer agent.
Table: Cytotoxicity Results
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| Normal Fibroblasts | >50 | Low toxicity |
Potential Applications
Given its biological activity, this compound has several potential applications in drug development:
- Enzyme Inhibitors : Targeting metabolic enzymes for conditions such as hyperlipidemia.
- Anticancer Agents : Developing therapeutics that selectively induce apoptosis in cancer cells.
- Biochemical Probes : Utilizing its structure for studying enzyme mechanisms and pathways.
Q & A
Q. What are the optimized synthetic routes for 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential protection, nitration, and deprotection steps. For example:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the benzoic acid scaffold under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position, ensuring regioselectivity .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms Boc and nitro group positions. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while aromatic protons show splitting patterns consistent with nitro substitution .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ = calculated 282.0954) .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in multicomponent reactions?
- Methodological Answer : The nitro group acts as an electron-withdrawing meta-director, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:
- Catalytic Applications : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids require careful optimization of base (K₂CO₃) and solvent (DMF/H₂O) to avoid Boc deprotection .
- Data Analysis : Compare reaction yields under varying conditions (Table 1).
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 72 |
| PdCl₂(dppf) | Cs₂CO₃ | THF | 65 |
Contradictions in yields may arise from competing side reactions (e.g., Boc cleavage at high temperatures) .
Q. What are the stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer :
- pH Stability : Boc groups hydrolyze under acidic (pH < 2) or basic (pH > 10) conditions. Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 3–9) and monitor degradation via HPLC .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) for long-term storage; use inert atmospheres (N₂) in dichloromethane or acetonitrile at -20°C .
Q. How can researchers resolve contradictions in reported catalytic activity of derivatives with similar structures?
- Methodological Answer :
- Comparative Analysis : Use DFT calculations (e.g., Gaussian 16) to evaluate electronic effects of substituents (e.g., fluoro vs. nitro groups) on reaction transition states .
- Experimental Validation : Synthesize analogs (e.g., 3-[(methylamino)carbonyl]-5-nitrobenzoic acid) and test under standardized conditions to isolate steric/electronic contributions .
Q. What role does this compound play in prodrug or peptide-mimetic design?
- Methodological Answer : The Boc group serves as a transient protecting agent for carboxylic acids in peptide synthesis. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
